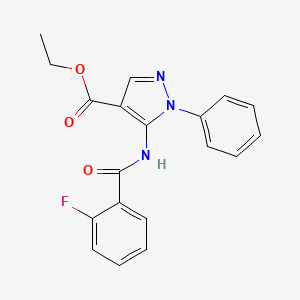

ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE

Description

ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a fluorinated pyrazole derivative characterized by a 1-phenyl group at position 1, a 2-fluorobenzamido substituent at position 5, and an ethyl carboxylate moiety at position 4 of the pyrazole ring. Its molecular formula is C₁₉H₁₆FN₃O₃, with a molar mass of 361.35 g/mol. The compound’s structure combines aromatic, heterocyclic, and fluorinated elements, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding.

Properties

IUPAC Name |

ethyl 5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGZSWCZEBYOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. Subsequently, the introduction of the fluorobenzamido group is achieved through an amide coupling reaction, where 2-fluorobenzoic acid is reacted with the pyrazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Medicinal Chemistry

The pyrazole scaffold is widely recognized for its versatility in medicinal chemistry. Ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential as:

- Antimicrobial Agent : Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains. Studies have shown that encapsulating these compounds in dendrimer nanoparticles can enhance their antibacterial effects while reducing cytotoxicity to human cells .

- Anti-inflammatory and Analgesic Activities : Compounds containing the pyrazole moiety have been linked to anti-inflammatory and analgesic effects. Ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate may interact with specific molecular targets involved in inflammatory pathways, making it a candidate for further development in pain management therapies .

- Anticancer Properties : The compound's structure allows it to potentially inhibit enzymes or receptors involved in cancer progression. Its ability to bind to molecular targets could lead to the development of new anticancer agents .

Microbiological Applications

The compound has been evaluated for its efficacy against various microbial infections. Notably, it has shown promise in combating infections caused by ESKAPE pathogens—bacteria known for their resistance to multiple antibiotics . The development of new formulations using this compound could address the urgent need for effective antimicrobial agents in clinical settings.

Material Sciences

In addition to biological applications, ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate can be utilized in material sciences for developing functional materials with specific properties:

- Nanoparticle Encapsulation : The compound can be encapsulated within polymer-based nanoparticles to create delivery systems that enhance solubility and bioavailability of drugs . This application is particularly relevant in the formulation of drugs with low water solubility.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of a library of functionalized pyrazoles, including ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate. Results indicated that encapsulated formulations exhibited enhanced activity against resistant bacterial strains, demonstrating the potential for clinical applications in treating infections resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrazole derivatives highlighted the effectiveness of compounds similar to ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate in reducing inflammation markers in vitro. This suggests that further exploration could lead to new therapeutic options for inflammatory diseases .

Mechanism of Action

The mechanism of action of ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The pyrazole core in the target compound and the compound from may enhance metabolic stability compared to the benzene ring in EFB-1 .

- Fluorine Positioning : The 2-fluorine on the benzamido group in the target compound and EFB-1 is associated with improved bioactivity (e.g., ROS inhibition) compared to the 4-fluoro substituents in , which may alter electronic properties and target interactions.

- Functional Groups : The ethyl carboxylate group is conserved across all compounds, suggesting shared roles in solubility or binding.

EFB-1 (2-(2-Fluorobenzamido)benzoate ethyl ester)

- Activity : Inhibits superoxide production in human neutrophils and attenuates hemorrhagic shock-induced organ dysfunction in rats .

- Mechanism : Likely involves modulation of FMLP receptor pathways or NADPH oxidase inhibition.

- SAR Insight : The 2-fluorobenzamido group is critical for activity, as para-substituted analogs (e.g., 4-fluoro) show reduced potency .

ETHYL 1-(4-FLUOROBENZYL)-5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE

- Activity: No specific biological data are provided in the evidence, but its 4-fluoro substituents may reduce steric hindrance compared to ortho-substituted derivatives.

- Potential Applications: Fluorine at para positions could enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs.

Target Compound (ETHYL 5-(2-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE)

- Predicted Activity : Based on structural similarities to EFB-1, the compound may exhibit ROS-scavenging or anti-inflammatory effects. The pyrazole core could improve metabolic stability over EFB-1’s benzene ring.

- Uniqueness : The combination of 1-phenyl and 2-fluorobenzamido groups may create a distinct pharmacophore for selective enzyme inhibition.

Crystallographic and Structural Validation

- Structural Analysis : Programs like SHELXL and SHELXS (used in small-molecule crystallography ) likely contributed to resolving the crystal structures of these compounds, ensuring accurate stereochemical assignments.

- Validation : Tools highlighted in ensure the absence of crystallographic disorders or incorrect bond lengths in reported structures.

Biological Activity

Ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a pyrazole ring and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 365.36 g/mol. The presence of the fluorobenzamide moiety enhances its pharmacological properties, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.36 g/mol |

| LogP | 4.536 |

| PSA (Polar Surface Area) | 81.5 Ų |

Synthesis

The synthesis of ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine and appropriate carbonyl compounds.

- Amidation : The introduction of the fluorobenzamide group is performed via amidation reactions.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are notorious for their multidrug resistance .

- In vitro Studies : Ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL .

Anti-inflammatory and Anticancer Properties

The compound has also shown promise in anti-inflammatory and anticancer applications. It has been reported to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes . Additionally, some derivatives of pyrazoles have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate can be correlated with its structural features:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target enzymes or receptors.

- Amide Linkage : The amide functionality contributes to increased stability and bioavailability.

Case Studies

- Antibacterial Screening : A study screened various pyrazole derivatives for antibacterial activity against ESKAPE pathogens. Ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate was among the compounds showing promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity Assay : In another investigation, derivatives similar to ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate were tested against several cancer cell lines. Results indicated that modifications in the pyrazole ring significantly affected cytotoxicity, suggesting that further optimization could yield more potent anticancer agents .

Q & A

Q. What are the standard synthetic routes for ethyl 5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent hydrolysis of the ester group generates the carboxylic acid intermediate, which is then coupled with 2-fluorobenzoyl chloride. Purification involves recrystallization using ethanol or tetrahydrofuran (THF), with reaction progress monitored via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : To confirm substituent positions and fluorobenzamido group integration.

- FT-IR : For identifying carbonyl (C=O) and amide (N-H) stretches.

- Mass spectrometry : To verify molecular weight (e.g., via ESI-MS).

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding patterns, if single crystals are obtainable .

Q. What are the primary challenges in purifying this compound?

Common issues include byproduct formation during benzamidation and residual solvents. Methodological solutions:

- Use gradient column chromatography with silica gel (ethyl acetate/hexane eluent).

- Optimize recrystallization solvents (e.g., THF for high polarity byproducts).

- Employ preparative TLC for small-scale purification .

Advanced Questions

Q. How can reaction yields be optimized for the fluorobenzamido coupling step?

- Catalyst screening : Test coupling agents like EDC/HOBt or DCC/DMAP.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus THF.

- Temperature control : Reflux at 80–100°C versus room-temperature stirring.

- Monitor reaction completion via <sup>19</sup>F NMR to track fluorine incorporation .

Q. How do electronic effects of the 2-fluorobenzamido group influence spectral data?

The electron-withdrawing fluorine atom deshields adjacent protons, causing downfield shifts in <sup>1</sup>H NMR. For example, the ortho-protons on the benzamido ring may split into doublets (J ≈ 8–10 Hz). DFT calculations can model these effects and validate experimental peaks .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. anti-inflammatory assays)?

- Dose-response studies : Establish EC50 values across multiple concentrations.

- Molecular docking : Simulate interactions with targets like COX-2 or ROS-scavenging enzymes.

- Structural analogs : Compare activity trends with derivatives lacking the fluorobenzamido group .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics : Simulate solvent interactions to optimize reaction conditions.

- Docking simulations : Identify binding affinities for target proteins (e.g., kinases) .

Q. What experimental designs mitigate byproduct formation during pyrazole ring closure?

- Stoichiometric control : Limit excess phenylhydrazine to prevent dihydro-pyrazole intermediates.

- Acid catalysis : Add acetic acid to accelerate cyclization and suppress side reactions.

- In situ monitoring : Use FT-IR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.